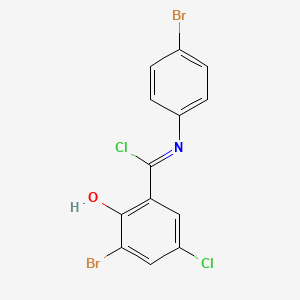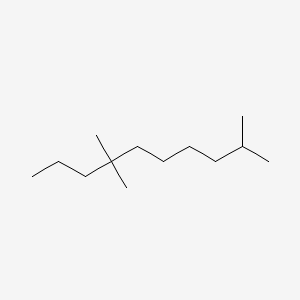
2,7,7-Trimethyldecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7,7-Trimethyldecane is a branched alkane with the molecular formula C13H28 It is a hydrocarbon consisting of a decane backbone with three methyl groups attached at positions 2 and 7
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,7-Trimethyldecane typically involves the alkylation of decane with methylating agents. One common method is the Friedel-Crafts alkylation, where decane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes. For example, the use of zeolite catalysts in a continuous flow reactor can enhance the yield and selectivity of the desired product. These methods are optimized for large-scale production, ensuring high purity and consistency of the compound.
化学反応の分析
Types of Reactions
2,7,7-Trimethyldecane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum, resulting in the formation of alkanes with fewer carbon atoms.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), can occur under UV light or in the presence of radical initiators.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or with radical initiators
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Shorter-chain alkanes
Substitution: Halogenated alkanes
科学的研究の応用
2,7,7-Trimethyldecane has various applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: Studied for its role in the metabolic pathways of certain microorganisms, particularly in the degradation of hydrocarbons.
Medicine: Investigated for its potential use as a biomarker in the diagnosis of certain diseases.
Industry: Utilized as a solvent and in the formulation of specialty chemicals and lubricants.
作用機序
The mechanism of action of 2,7,7-Trimethyldecane in biological systems involves its interaction with specific enzymes and metabolic pathways. In microorganisms, it is metabolized by enzymes such as monooxygenases and dehydrogenases, leading to the formation of intermediate compounds that are further broken down into simpler molecules. These metabolic pathways are crucial for the biodegradation of hydrocarbons in the environment.
類似化合物との比較
Similar Compounds
- 2,2,7-Trimethyldecane
- 2,3,7-Trimethyldecane
- 2,6,7-Trimethyldecane
Uniqueness
2,7,7-Trimethyldecane is unique due to its specific branching pattern, which affects its physical and chemical properties. For example, the position of the methyl groups can influence the compound’s boiling point, solubility, and reactivity. Compared to other trimethyldecanes, this compound may exhibit different behavior in chemical reactions and interactions with biological systems.
特性
分子式 |
C13H28 |
|---|---|
分子量 |
184.36 g/mol |
IUPAC名 |
2,7,7-trimethyldecane |
InChI |
InChI=1S/C13H28/c1-6-10-13(4,5)11-8-7-9-12(2)3/h12H,6-11H2,1-5H3 |
InChIキー |
MMNMSFKIDFVSAF-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)(C)CCCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Imino-2,3-dimethyl-5H-pyrrolo[3,4-B]pyrazin-7-amine](/img/structure/B13803019.png)
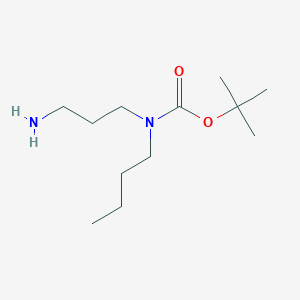

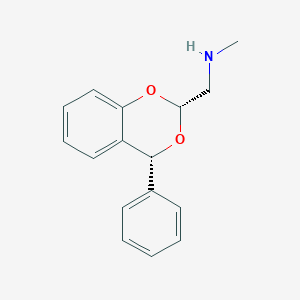

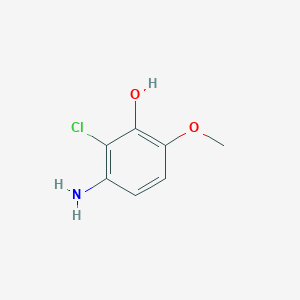
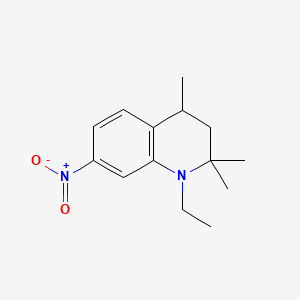


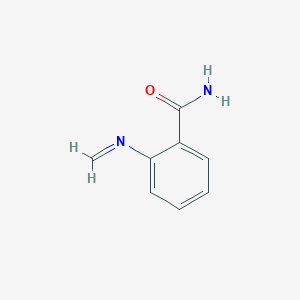

![5-Methoxy-3-methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13803084.png)
